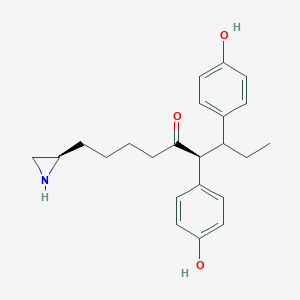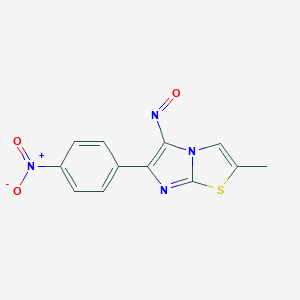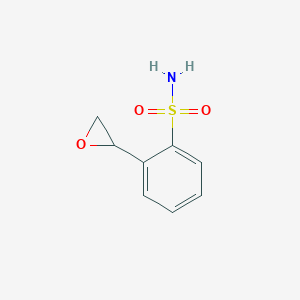
2-(Oxiran-2-yl)benzene-1-sulfonamide
Overview
Description
2-(Oxiran-2-yl)benzene-1-sulfonamide is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as sulfonyl oxirane or SOX, and it is a versatile building block for the synthesis of various organic compounds. The purpose of
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)benzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of various proteases and kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
2-(Oxiran-2-yl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been shown to inhibit the replication of various viruses such as HIV and herpes simplex virus. In addition, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Oxiran-2-yl)benzene-1-sulfonamide in lab experiments is its versatility as a building block for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the research of 2-(Oxiran-2-yl)benzene-1-sulfonamide. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Another potential direction is the study of its mechanism of action and its interactions with various enzymes and proteins. Additionally, the synthesis of new derivatives and analogs of this compound could lead to the discovery of new properties and potential applications.
Scientific Research Applications
2-(Oxiran-2-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various organic compounds such as heterocycles, amino acids, and peptides. This compound has also been used in the development of new drugs and pharmaceuticals, as it exhibits antimicrobial, antiviral, and anticancer properties.
properties
CAS RN |
108359-12-2 |
|---|---|
Product Name |
2-(Oxiran-2-yl)benzene-1-sulfonamide |
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-(oxiran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)8-4-2-1-3-6(8)7-5-12-7/h1-4,7H,5H2,(H2,9,10,11) |
InChI Key |
XTZDUXOYXGFPAM-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC=CC=C2S(=O)(=O)N |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2S(=O)(=O)N |
synonyms |
Benzenesulfonamide, 2-oxiranyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




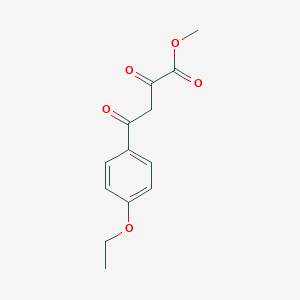
![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)
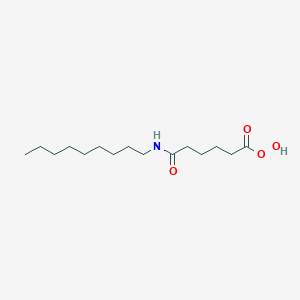
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
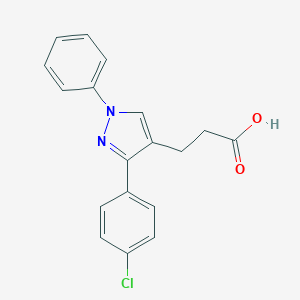
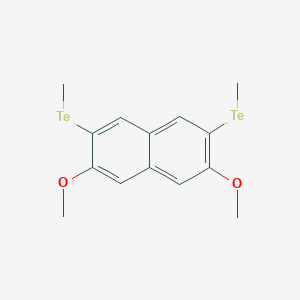
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

